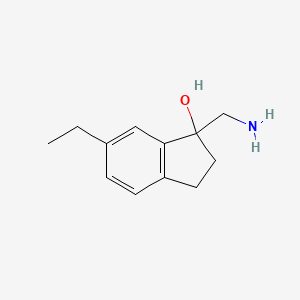
3-(2-Aminovinyl)quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminovinyl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with an aminovinyl substituent at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminovinyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminovinyl)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation reactions.
Reduction: Not commonly reported for this compound.
Substitution: Direct C–H sulfenylation with thiols.
Common Reagents and Conditions
Oxidation: Electro-oxidative cross-coupling using a pencil lead as an electrode and a 3 V battery.
Substitution: Visible-light-mediated C–H/S–H cross-coupling in the presence of thiols and air at room temperature.
Major Products
Azolated Quinoxalin-2(1H)-ones: Formed via electro-oxidative C–H azolation.
Sulfenylated Quinoxalin-2(1H)-ones: Formed via direct C–H sulfenylation.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminovinyl)quinoxalin-2(1H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-Aminovinyl)quinoxalin-2(1H)-one involves its interaction with molecular targets through various pathways. The compound’s biological activities are often attributed to its ability to undergo direct C–H bond activation, leading to the formation of functionalized derivatives with diverse chemical properties .
Vergleich Mit ähnlichen Verbindungen
3-(2-Aminovinyl)quinoxalin-2(1H)-one can be compared with other quinoxalin-2(1H)-one derivatives:
Quinoxalin-2(1H)-one: The parent compound, which lacks the aminovinyl substituent.
3-Acylated Quinoxalin-2(1H)-ones: Formed via oxidative coupling with arylaldehydes.
3-Sulfenylated Quinoxalin-2(1H)-ones: Formed via direct C–H sulfenylation.
The uniqueness of this compound lies in its aminovinyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoxalin-2(1H)-one derivatives.
Eigenschaften
Molekularformel |
C10H9N3O |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
3-[(E)-2-aminoethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-6H,11H2,(H,13,14)/b6-5+ |
InChI-Schlüssel |
QKNJFZIQUHLSSH-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


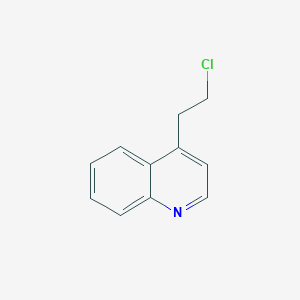
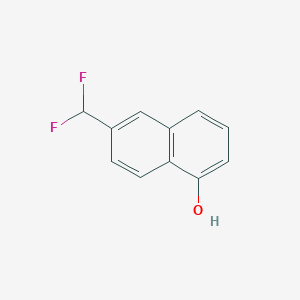
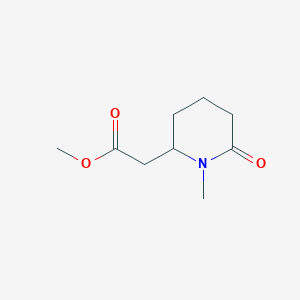
![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11906279.png)
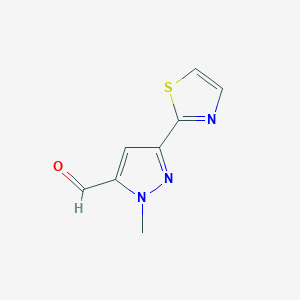
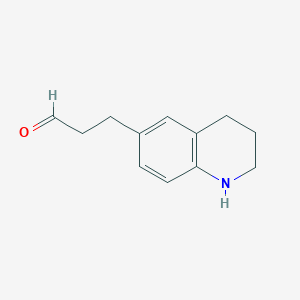
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)
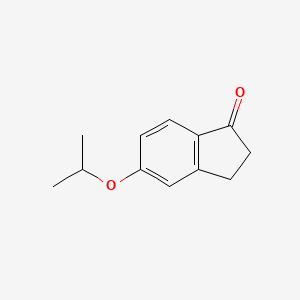
![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)




